1-ethyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride
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Overview
Description
1-ethyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride is a heterocyclic compound that features a benzimidazole core substituted with an ethyl group and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the ethyl group: Alkylation of the benzimidazole core with ethyl halides in the presence of a base such as potassium carbonate.
Attachment of the tetrahydrofuran ring: This can be done through a cyclization reaction involving the appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
1-ethyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole: Lacks the hydrochloride group.
2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole: Lacks the ethyl group.
1-ethyl-1H-benzo[d]imidazole: Lacks the tetrahydrofuran ring.
Uniqueness
1-ethyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride is unique due to the combination of its structural features, which may confer specific chemical and biological properties not found in similar compounds
Properties
IUPAC Name |
1-ethyl-2-(oxolan-2-yl)benzimidazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c1-2-15-11-7-4-3-6-10(11)14-13(15)12-8-5-9-16-12;/h3-4,6-7,12H,2,5,8-9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLQUFMPFZIKKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3CCCO3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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